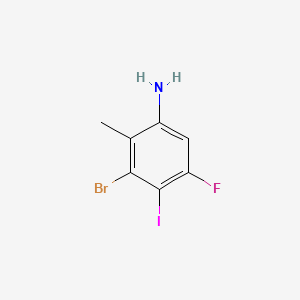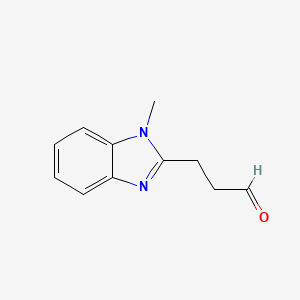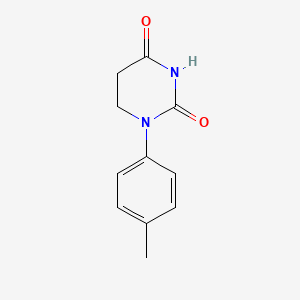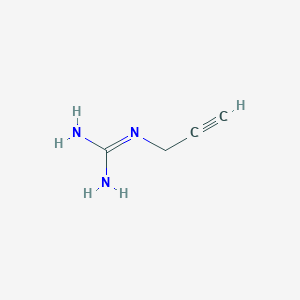![molecular formula C14H14N4O2 B13887211 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Métodos De Preparación
The synthesis of 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives through the involvement of the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Análisis De Reacciones Químicas
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like benzylamine (BnNH2) or other amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups at specific positions on the pyrido[2,3-d]pyrimidine core .
Aplicaciones Científicas De Investigación
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown promise as an antiproliferative agent, particularly in the inhibition of cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs) . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as CDKs and PTKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression and signal transduction pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context and the type of cells being targeted .
Comparación Con Compuestos Similares
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as API-1, TKI-28, and CDK-4 inhibitors . These compounds share a similar core structure but differ in their functional groups and specific biological activities. For example, API-1 is known for its antiproliferative activity, while TKI-28 and CDK-4 inhibitors target tyrosine kinases and cyclin-dependent kinases, respectively . The unique combination of functional groups in this compound contributes to its distinct biological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H14N4O2 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H14N4O2/c1-20-10-4-2-3-9(7-10)17-12-5-6-15-13-11(12)8-16-14(19)18-13/h2-7H,8H2,1H3,(H3,15,16,17,18,19) |
Clave InChI |
LPZGBQYZGIBPAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=C3CNC(=O)NC3=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)

![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)

![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)





![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)
